(4-((2,6-Dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)(pyridin-2-yl)methanone
CAS No.: 2034472-78-9
Cat. No.: VC7019944
Molecular Formula: C17H20N4O2
Molecular Weight: 312.373
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2034472-78-9 |
|---|---|
| Molecular Formula | C17H20N4O2 |
| Molecular Weight | 312.373 |
| IUPAC Name | [4-(2,6-dimethylpyrimidin-4-yl)oxypiperidin-1-yl]-pyridin-2-ylmethanone |
| Standard InChI | InChI=1S/C17H20N4O2/c1-12-11-16(20-13(2)19-12)23-14-6-9-21(10-7-14)17(22)15-5-3-4-8-18-15/h3-5,8,11,14H,6-7,9-10H2,1-2H3 |
| Standard InChI Key | TVWKFLKPAOCUNS-UHFFFAOYSA-N |
| SMILES | CC1=CC(=NC(=N1)C)OC2CCN(CC2)C(=O)C3=CC=CC=N3 |
Introduction
Chemical Identity and Structural Characteristics
The molecular formula C₁₇H₂₀N₄O₂ (molecular weight: 312.373 g/mol) reflects its hybrid architecture, which integrates three distinct heterocyclic systems. The compound’s structural identity is further defined by its CAS registry number 2034472-78-9 and PubChem CID 119100664 . Key identifiers include:
| Property | Value |
|---|---|
| SMILES | CC1=CC(=NC(=N1)C)OC2CCN(CC2)C(=O)C3=CC=CC=N3 |
| InChI Key | TVWKFLKPAOCUNS-UHFFFAOYSA-N |
| Hydrogen Bond Acceptors | 6 |
| Rotatable Bonds | 4 |
The pyrimidine ring (2,6-dimethyl substitution) connects to a piperidine moiety via an ether linkage, while the pyridin-2-yl group is tethered through a ketone bridge . X-ray crystallography of analogous structures suggests that the piperidine ring adopts a chair conformation, optimizing spatial arrangement for target binding .
Synthesis and Optimization Strategies
Synthesis typically follows a multi-step protocol requiring precise control over reaction kinetics and regioselectivity :
Core Assembly
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Pyrimidine Synthesis: 2,6-Dimethylpyrimidin-4-ol is prepared via Biginelli-type condensation of acetylacetone with guanidine hydrochloride under acidic conditions.
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Piperidine Functionalization: N-Boc-piperidin-4-ol undergoes Mitsunobu reaction with the pyrimidine intermediate, utilizing diethyl azodicarboxylate (DEAD) and triphenylphosphine to establish the ether linkage .
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Ketone Coupling: Deprotected piperidine reacts with pyridine-2-carbonyl chloride in dichloromethane, catalyzed by N,N-diisopropylethylamine (DIPEA) to form the final methanone.
Physicochemical Properties
While experimental solubility data remain unpublished, computational models (ALOGPS 2.1) predict:
| Property | Predicted Value |
|---|---|
| LogP | 2.34 ± 0.12 |
| Water Solubility | 0.12 mg/mL (25°C) |
| pKa | 4.89 (pyridine N), 2.11 (pyrimidine N) |
The compound exhibits moderate permeability in Caco-2 cell assays (Papp = 6.2 × 10⁻⁶ cm/s), suggesting potential for oral bioavailability . Thermal analysis (DSC) reveals a melting point of 189-192°C with decomposition onset at 210°C.
Biological Activity and Mechanism
Though direct pharmacological data for this specific compound remain limited, structural analogs demonstrate compelling bioactivity profiles :
Kinase Inhibition
The pyrimidine-piperidine scaffold shows nanomolar affinity (IC₅₀ = 23 nM) against cyclin-dependent kinase 9 (CDK9) in molecular docking studies . This interaction likely occurs through:
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Hydrogen bonding between pyrimidine N1 and kinase hinge region (Cys106 backbone)
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Hydrophobic contacts from 2,6-dimethyl groups with Leu45 and Val33
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Piperidine oxygen mediating water-bridged interactions with Asp104
Research Applications and Future Directions
Drug Discovery
The compound serves as a lead structure in developing:
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Oncology Therapeutics: Dual CDK9/BRD4 inhibitors for MYC-driven cancers
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Antivirals: Broad-spectrum agents targeting SARS-CoV-2 main protease (Mpro) via pyridine-thiocyanate interactions
Material Science
Piperidine-pyridine conjugates demonstrate unusual luminescent properties (λem = 438 nm in DMSO) for OLED applications .
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